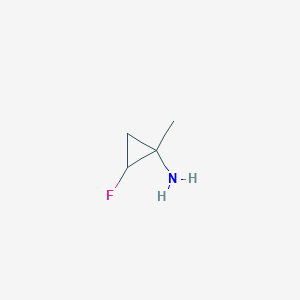

2-Fluoro-1-methylcyclopropan-1-amine

Descripción

Propiedades

Fórmula molecular |

C4H8FN |

|---|---|

Peso molecular |

89.11 g/mol |

Nombre IUPAC |

2-fluoro-1-methylcyclopropan-1-amine |

InChI |

InChI=1S/C4H8FN/c1-4(6)2-3(4)5/h3H,2,6H2,1H3 |

Clave InChI |

POXPZZKUMFCRIP-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC1F)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-fluoropropene with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-1-methylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Aplicaciones Científicas De Investigación

2-Fluoro-1-methylcyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 2-Fluoro-1-methylcyclopropan-1-amine and its analogs:

Key Insights from Comparisons

Structural Variations: Aromatic vs. Aliphatic Fluorination: The target compound’s aliphatic fluorine contrasts with aromatic fluorination in analogs like 2-(2-Fluorophenyl)cyclopropan-1-amine HCl . Aromatic fluorination may enhance π-π stacking in target binding, while aliphatic fluorine could reduce metabolic degradation.

Physicochemical Properties :

- The hydrochloride salt form of 2-(2-Fluorophenyl)cyclopropan-1-amine improves aqueous solubility, a critical factor for bioavailability. The target compound’s free base form may require formulation adjustments for similar efficacy.

Synthetic Accessibility :

- While direct synthetic data for the target compound are unavailable, related compounds like 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine (59% yield via column chromatography) suggest that cyclopropane amines can be synthesized with moderate efficiency. Difluoromethyl analogs may require specialized fluorination techniques.

Biological Implications: The difluoromethyl group in 1-(Difluoromethyl)cyclopropan-1-amine could enhance resistance to oxidative metabolism compared to the target’s single fluorine.

Actividad Biológica

2-Fluoro-1-methylcyclopropan-1-amine is a fluorinated cyclopropane amine that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | PCACQBNZNYOOLN-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Fluorination : The introduction of the fluorine atom into the cyclopropane structure.

- Cyclopropanation : Formation of the cyclopropane ring using appropriate reagents.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated cyclopropane moiety enhances the compound's lipophilicity and metabolic stability, which may influence its pharmacokinetic properties.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can act as a ligand for certain receptors, affecting cellular signaling pathways.

Biological Activity and Case Studies

Recent studies have investigated the pharmacological potential of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The IC50 values for different cancer cell lines (e.g., HeLa and MCF7) were reported between 10 to 50 µM .

- Neuropharmacological Effects : Preliminary investigations into its effects on neurotransmitter systems indicate that it may modulate serotonin and dopamine pathways, which could have implications for mood disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Fluoro-N-methylcyclopentan-1-amine | Cyclopentane derivative | Moderate antimicrobial activity |

| 4-Methylbenzene sulfonic acid | Sulfonic acid derivative | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Fluoro-1-methylcyclopropan-1-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the Kulinkovich reaction, using fluoro-substituted precursors (e.g., fluorinated alkenes) and chiral catalysts to control stereochemistry . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) improves yields. For instance, using tetrahydrofuran (THF) as a solvent at −78°C enhances stereochemical control . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the cyclopropane ring structure and fluorine substitution pattern . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry when chiral centers are present . High-Performance Liquid Chromatography (HPLC) with chiral columns can separate enantiomers for purity assessment .

Q. How does the fluorine substituent influence the compound’s basicity and reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity reduces the amine’s basicity by withdrawing electron density, which can be quantified via pKa measurements (e.g., potentiometric titration). This property affects nucleophilic reactivity in substitution reactions. Comparative studies with non-fluorinated analogs (e.g., 1-methylcyclopropan-1-amine) show slower reaction rates in acylation or alkylation due to decreased lone-pair availability .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Storage under inert gas (argon or nitrogen) at −20°C in amber vials prevents degradation. Accelerated stability studies (e.g., thermal stress at 40°C for 14 days) coupled with HPLC analysis can identify degradation products, such as ring-opened byproducts .

Advanced Research Questions

Q. How can stereochemical variations in this compound impact its pharmacological activity?

- Methodological Answer : Enantiomers may exhibit divergent receptor binding affinities. For example, (1R,2S)-configured fluorocyclopropylamines show higher selectivity for serotonin receptors compared to (1S,2R) isomers . Chiral resolution via HPLC or enzymatic kinetic resolution can isolate enantiomers for in vitro assays (e.g., radioligand binding studies) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated cyclopropylamines?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. Orthogonal analytical methods (e.g., GC-MS, NMR, and chiral HPLC) validate compound identity and purity . Meta-analyses of structure-activity relationship (SAR) data across analogs (e.g., 2-(4-fluorophenyl)cyclopropan-1-amine vs. trifluoromethyl derivatives) clarify fluorine’s role in modulating activity .

Q. What computational strategies predict the binding interactions of this compound with neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like NMDA receptors or monoamine transporters. Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, highlighting fluorine’s role in hydrogen bonding or hydrophobic interactions .

Q. How can researchers differentiate degradation products from synthetic byproducts in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.